molecular formula C15H17NO4 B3165222 1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one CAS No. 897771-16-3

1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B3165222
CAS No.: 897771-16-3
M. Wt: 275.3 g/mol
InChI Key: CBQINZALUFAEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one, with the CAS Registry Number 897771-16-3, is a spirocyclic organic compound of high interest in pharmaceutical research and development . This chemical features a molecular formula of C15H17NO4 and has a molecular weight of 275.30 g/mol . Its complex structure, which includes a chroman-4-one moiety spiro-fused to a N-acetyl piperidine ring, makes it a valuable synthetic intermediate and building block for the preparation of more complex molecules . Researchers utilize this compound primarily in scientific research and as a synthetic intermediate, exploring its potential in various biochemical applications . For optimal stability and long-term storage, it is recommended to store this compound at -20°C, which can preserve its condition for 1-2 years . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1'-acetyl-6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-8-11(18)2-3-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQINZALUFAEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of a chroman derivative with a piperidinone under acidic or basic conditions, followed by acetylation to introduce the acetyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
6-Fluorospiro[chroman-2,4′-piperidin]-4-one HCl 6-F, HCl salt C₁₃H₁₅ClFNO₂ Increased lipophilicity (vs. 6-OH); potential enhanced blood-brain barrier penetration
1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one 1'-Benzyl, 6-OCH₃ C₂₁H₂₂NO₃ Methoxy group improves electron density; safety data available (100% purity)
Sulfonyl-bridged derivative (Compound 16) 1'-Sulfonyl bridge Not specified Strong anticancer activity (IC₅₀: 0.31–5.62 μM); induces apoptosis in MCF-7 cells
6-Chlorospiro[chroman-2,4′-piperidin]-4-one HCl 6-Cl, HCl salt C₁₂H₁₃Cl₂NO₂ Electronegative Cl may enhance target binding; hydrochloride salt improves solubility
1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one 1'-Quinoline-4-carbonyl C₂₄H₂₁N₃O₃ ACC inhibitor; targets metabolic diseases like obesity and diabetes

Key Comparative Insights

Substituent Effects on Bioactivity
  • 6-Hydroxy vs. Methoxy substitution (e.g., 1'-benzyl-6-methoxy) increases electron density, which may alter metabolic pathways or receptor interactions .
  • 1'-Acetyl vs. Sulfonyl-bridged derivatives (e.g., Compound 16) exhibit superior anticancer activity, suggesting that electron-withdrawing groups enhance cytotoxicity .
Pharmacological Profiles
  • Anticancer Activity : Sulfonyl-bridged derivatives (IC₅₀: 0.31–5.62 μM) outperform methoxy- or halogen-substituted analogues, highlighting the role of substituent polarity in apoptosis induction .
  • Anti-Tubercular Activity : Spiro[chroman-2,4'-piperidin]-4-one derivatives with hydrophobic groups show moderate activity against Mycobacterium tuberculosis, suggesting the acetyl group in the target compound may balance lipophilicity and solubility .
  • ACC Inhibition: Quinoline-carbonyl derivatives inhibit ACC, a key enzyme in fatty acid synthesis. The target compound’s acetyl group may mimic this interaction but with reduced potency due to smaller size .

Biological Activity

1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4C_{15}H_{17}NO_4, with a molecular weight of approximately 273.3 g/mol. The compound features an acetyl group at the 1' position and a hydroxyl group at the 6 position of the chroman ring, contributing to its distinctive chemical properties and biological activities .

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For example, it has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .
  • Cytotoxicity : In vitro assays have indicated that it possesses cytotoxic properties against several human cancer cell lines, with IC50 values suggesting effective concentrations for inhibiting cell growth .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions that are crucial for cellular processes .

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-oneSimilar spiro structure but with hydroxyl at the 7 positionPotentially different biological activities
6-Hydroxyspiro[chroman-2,4'-piperidin]-4-oneLacks acetyl groupMay exhibit different reactivity profiles
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-oneHydroxyl at 7 positionDifferent pharmacological implications

The differences in functional groups and their positions significantly influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related chroman derivatives:

  • Cytotoxicity Studies : A study evaluated a series of flavanone/chromanone derivatives for their anticancer properties using MTT assays. The findings demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 8 to 30 µM .
  • Antimicrobial Activity : Research on coumarin-metal complexes revealed moderate antibacterial activity against Gram-positive bacteria strains such as Staphylococcus aureus, highlighting the potential for further development in antimicrobial applications .
  • Cell Cycle Arrest Studies : Investigations into the effects of this compound on cell cycle dynamics showed a significant increase in G2/M phase cells after treatment, indicating its potential role as a cytostatic agent .

Q & A

What are the typical synthetic routes for 1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one derivatives?

Level: Basic
Answer:
The synthesis involves a multi-step process starting with tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate (compound 12 ), followed by deprotection to yield spiro[chroman-2,4’-piperidin]-4-one (compound 13 ). Acylation or sulfonylation reactions are then employed to introduce functional groups. For example:

  • Acylation (Method A): Reacting compound 13 with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine at 60°C for 5 hours, followed by ethanol recrystallization .
  • Sulfonylation (Method B): Adding sulfonyl chloride derivatives to compound 13 under similar conditions, with stirring at room temperature for 6 hours .
    Key reagents include triethylamine (as a catalyst) and DMSO-d6 for NMR characterization .

What biological activities have been reported for this compound class?

Level: Basic
Answer:
Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit broad bioactivity:

  • Anticancer effects: Compound 16 (sulfonyl-linked derivative) showed potent cytotoxicity against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cells, with IC50 values of 0.31–5.62 μM .
  • Apoptosis induction: Compound 16 increased early apoptosis by >3-fold in MCF-7 cells via Annexin V/PI staining .
  • Cell cycle arrest: Sub-G1 and G2/M phase accumulation was observed in MCF-7 cells after 24-hour treatment .

How do structural modifications influence anticancer activity?

Level: Advanced
Answer:
Structure-activity relationships (SAR) highlight critical substituents:

  • Sulfonyl groups (e.g., compound 16 ) enhance cytotoxicity, likely due to improved cellular uptake or target binding .
  • Trimethoxyphenyl groups (e.g., compound 15 ) reduce potency (IC50 = 18.77–47.05 μM), suggesting steric hindrance or poor solubility .
  • Hydroxyl groups at position 6 may facilitate hydrogen bonding with biological targets, as seen in 6-hydroxy derivatives .
    Methodological insight: Use comparative IC50 profiling across cell lines and molecular docking to validate SAR hypotheses .

What methods are used to assess apoptosis induction and mechanism?

Level: Advanced
Answer:

  • Annexin V-FITC/PI dual staining: Quantifies early/late apoptosis by flow cytometry. Compound 16 induced 34% early apoptosis in MCF-7 cells at 5 μM .
  • Caspase activation assays: Measure cleavage of caspase-3/7 via fluorogenic substrates (not explicitly mentioned but inferred as a follow-up to apoptosis data).
  • Mitochondrial membrane potential (ΔΨm) assays: Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis pathways .

How can contradictions in IC50 values across studies be resolved?

Level: Advanced
Answer:
Discrepancies may arise from:

  • Cell line variability: MCF-7 (hormone-sensitive) vs. HT-29 (colorectal) differences in drug metabolism .
  • Assay conditions: MTT assay incubation time (48–72 hr) impacts metabolic activity readings .
    Resolution strategies:
    • Standardize protocols (e.g., CellTiter-Glo® for ATP quantification).
    • Validate findings in 3D spheroid models or patient-derived xenografts (PDX) .

What analytical techniques confirm the compound’s structural integrity?

Level: Basic
Answer:

  • <sup>1</sup>H NMR (400 MHz): DMSO-d6 solvent with δ scale reporting; detects acetyl proton signals at ~2.1 ppm .
  • HRMS (TOF-LC/MS): Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for compound 16 at m/z 423.12) .
  • Elemental analysis: Validates purity (>95% by HPLC) .

What in vitro models are preferred for cytotoxicity screening?

Level: Advanced
Answer:

  • Cell panel diversity: Include MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) to capture tissue-specific responses .
  • Dose-response curves: Use 8–10 concentrations (0.1–100 μM) to calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .
  • Control compounds: Cisplatin or doxorubicin as positive controls for assay validation .

Why do sulfonyl-linked derivatives show superior activity?

Level: Advanced
Answer:
Sulfonyl groups may:

  • Enhance solubility via polar interactions.
  • Improve target engagement with apoptotic proteins (e.g., Bcl-2/Bax) .
  • Increase metabolic stability compared to ester or amide linkages .
    Experimental validation: Proteomics (e.g., SILAC) to identify binding partners of compound 16 .

What pharmacokinetic challenges exist for this compound class?

Level: Advanced
Answer:

  • Low oral bioavailability: Likely due to poor solubility or first-pass metabolism .
  • Plasma protein binding: Assess via equilibrium dialysis; spirocyclic cores may bind albumin .
    Solutions:
    • Prodrug design: Introduce phosphate esters for improved absorption.
    • Nanoparticle encapsulation: Use PLGA-based carriers for sustained release .

How to optimize cell cycle analysis experiments?

Level: Basic
Answer:

  • Fixation and staining: Use 70% ethanol fixation followed by PI/RNase staining (50 μg/mL PI, 0.1% Triton X-100) .
  • Flow cytometry settings: Collect 10,000 events/sample; gate debris using FSC/SSC parameters .
  • Data interpretation: Sub-G1 peaks indicate apoptosis, while G2/M arrest suggests mitotic disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 2
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.